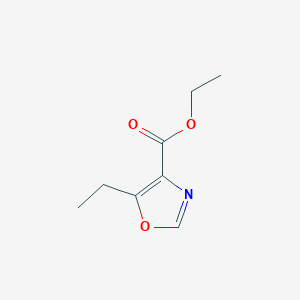![molecular formula C6H10N4 B1340796 (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine CAS No. 923156-44-9](/img/structure/B1340796.png)
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine
Vue d'ensemble
Description
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is a heterocyclic compound with the molecular formula C6H10N4 This compound is characterized by a fused ring structure that includes a pyrrole and a triazole ring
Mécanisme D'action
Target of Action
The primary target of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic intervention in various diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity . The inhibition of RIPK1 can prevent necroptosis, a form of regulated cell death . By blocking the action of RIPK1, the compound can effectively mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a form of regulated cell death . By inhibiting RIPK1, the compound prevents the downstream effects of this pathway, which include inflammation and cell death . This can have significant implications for the treatment of diseases where necroptosis plays a role.
Pharmacokinetics
The compound’s molecular weight is138.17 , which suggests that it may have favorable absorption and distribution characteristics
Result of Action
The compound’s inhibition of RIPK1 leads to a decrease in necroptosis . This can result in reduced inflammation and cell death, potentially mitigating the symptoms of diseases related to these processes .
Action Environment
It is recommended to store the compound at room temperature .
Analyse Biochimique
Biochemical Properties
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine interacts with several key biomolecules in biochemical reactions. Notably, it has shown potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), an enzyme that plays a crucial role in the necroptosis pathway . The compound binds to the allosteric pocket of RIPK1, effectively inhibiting its activity and thereby preventing the progression of necroptosis .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In both human and mouse cellular assays, the compound has demonstrated significant anti-necroptotic activity . It influences cell signaling pathways by inhibiting RIPK1, which in turn affects downstream signaling events that lead to cell death. Additionally, the compound has been observed to modulate gene expression related to necroptosis and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of RIPK1. By binding to the allosteric pocket of RIPK1, the compound prevents the kinase from phosphorylating its substrates, which is a critical step in the necroptosis pathway . This inhibition leads to a decrease in necroptotic cell death and associated inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various in vitro and in vivo studies, maintaining its inhibitory activity against RIPK1 over extended periods . Long-term studies have indicated that the compound can effectively reduce necroptosis and inflammation without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to necroptosis. It interacts with enzymes such as RIPK1, influencing metabolic flux and metabolite levels associated with cell death and inflammation . The compound’s ability to modulate these pathways underscores its potential as a therapeutic agent in diseases characterized by excessive necroptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where RIPK1 is active, enhancing its inhibitory effects . The compound’s distribution patterns are crucial for its efficacy in targeting necroptotic pathways.
Subcellular Localization
The subcellular localization of this compound is primarily within compartments where RIPK1 is present . This targeted localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these areas . The compound’s activity and function are closely linked to its ability to localize to these subcellular compartments, where it can effectively inhibit necroptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine typically involves a multi-step process. One common method includes the following steps:
Etherification: The initial step involves the etherification of a suitable precursor.
Cyclization: The cyclization step forms the fused ring structure.
Reduction: The final step involves the reduction of the intermediate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives.
Applications De Recherche Scientifique
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a promising candidate for therapeutic applications.
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJJLLGHIBAONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585417 | |
| Record name | 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923156-44-9 | |
| Record name | 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)






![(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1340759.png)

